Methyl 5-(2-amino-2-oxoethyl)-2H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-amino-2-oxoethyl)-2H-1,2,3-triazole-4-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, an amino group, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-amino-2-oxoethyl)-2H-1,2,3-triazole-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-amino-2-oxoethyl)-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 5-(2-amino-2-oxoethyl)-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-(2-amino-2-oxoethyl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid: This compound shares a similar amino-oxoethyl group but differs in the rest of its structure.
®-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid: Another similar compound with a different arrangement of functional groups.
Uniqueness
Methyl 5-(2-amino-2-oxoethyl)-2H-1,2,3-triazole-4-carboxylate is unique due to its triazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
73591-47-6 |
---|---|
Molecular Formula |
C6H8N4O3 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
methyl 5-(2-amino-2-oxoethyl)-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C6H8N4O3/c1-13-6(12)5-3(2-4(7)11)8-10-9-5/h2H2,1H3,(H2,7,11)(H,8,9,10) |
InChI Key |
ULFKDFFBPOOMML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNN=C1CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.